
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone is a useful research compound. Its molecular formula is C25H19FN2O2S and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Synthesis of Imidazole Derivatives : Functionalized 1,2,4,5-tetrasubstituted imidazole derivatives, synthesized using a one-pot reaction, demonstrated local anesthetic effects. These derivatives include compounds structurally related to 4,5-diphenyl-1-(2-propynyl)-1H-imidazol-2-yl 3-fluorobenzyl sulfone. Their synthesis in solvent-free conditions using β-cyclodextrin-propyl sulfonic acid as a catalyst was found to be efficient and yield potent analogs with minimal toxicity (Yan Ran, Ming Li, & Zongren Zhang, 2015).
Imaging Histamine H3 Receptors : The compound 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, closely related to the chemical , was labeled with 18F for PET studies. This synthesis was part of research exploring potential radioligands for imaging histamine H3 receptors (R. Iwata et al., 2000).
Antioxidant Properties : A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles, structurally related to the compound , showed significant antioxidant activity. This property was evaluated using various in vitro assays, indicating the potential of these compounds in oxidative stress-related applications (N. Naik, H. V. Kumar, & J. Rangaswamy, 2012).
Proton Exchange Membranes in Fuel Cells : Research involving sulfonated poly (aryl ether sulfone) containing oxadiazole and related compounds demonstrated their potential as materials for proton exchange membranes in fuel cells. These membranes exhibited excellent thermal, dimensional, and oxidative stability, underscoring the utility of these compounds in energy-related applications (Jingmei Xu et al., 2013).
Synthesis of Soluble and Thermally Stable Polyimides : The synthesis of polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups, like 4,5-diphenyl-1H-imidazol-2-yl, indicated their potential in producing materials with high glass transition temperatures and stability. Such materials are valuable in various industrial applications due to their excellent solubility and thermal properties (M. Ghaemy & R. Alizadeh, 2009).
Selective Sensing of Fluoride Ion : Bisimidazole derivatives, including compounds like 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene, were synthesized for the efficient and selective sensing of fluoride ions. These compounds demonstrated significant sensitivity and specificity in detecting fluoride ions, which is crucial for environmental and industrial monitoring (Liangyun Zhang & Fang Liu, 2017).
Synthesis of Fluorophores for Optical Applications : The synthesis of Y-shaped fluorophores with an imidazole core containing crown ether moieties, similar in structure to 4,5-diphenyl-1H-imidazol-2-yl compounds, has been explored. These compounds showed promising photophysical properties for potential use in optical applications and photostability studies (Ümit Doğru, Gulsiye Ozturk Urut, & Dilek Bayramin, 2015).
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-ynylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O2S/c1-2-16-28-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)27-25(28)31(29,30)18-19-10-9-15-22(26)17-19/h1,3-15,17H,16,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSKLCMUXSBTCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)F)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
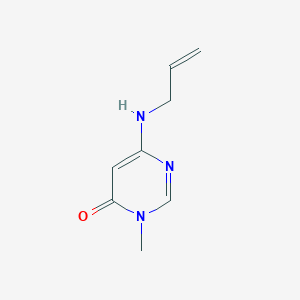
![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)
![6-Phenyl-2-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2407350.png)
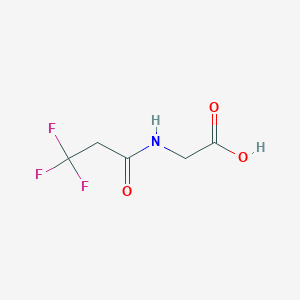
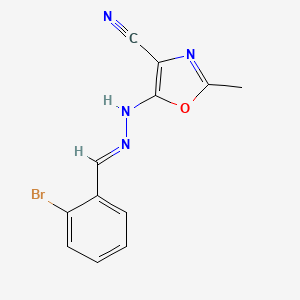
![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
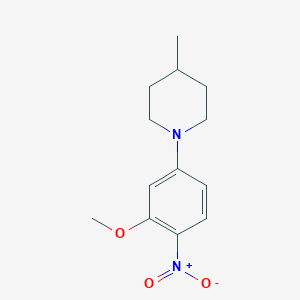
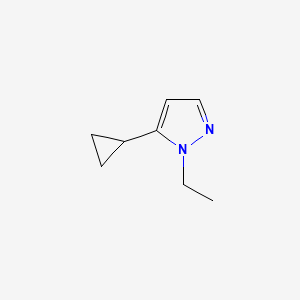
![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)

![2-[[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio]acetic acid ethyl ester](/img/structure/B2407369.png)
